![molecular formula C13H8Cl2N2O4 B12451656 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide CAS No. 16398-08-6](/img/structure/B12451656.png)
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzaldehyde.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to act as a reagent in various organic reactions, facilitating the development of new compounds with potential applications.
Biology
The compound is under investigation for its potential biological activities, including:
-
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Inhibition Zone (mm) Staphylococcus aureus 0.025 21 Escherichia coli 0.019 24 Bacillus subtilis 0.030 20 -
Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer).
Table 2: Antitumor Activity
Cell Line IC (µM) Mechanism of Action MCF-7 15 Apoptosis induction via caspase activation HCT-116 10 Cell cycle arrest at G2/M phase HepG-2 12 Inhibition of proliferation signaling pathways
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its ability to interact with specific molecular targets enhances its prospects as a lead compound for drug development.
Industry
In industrial applications, the compound is utilized in the development of new materials such as polymers and dyes, leveraging its unique chemical properties to create innovative products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
- 2-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
Uniqueness
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of chloro, hydroxy, and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2N2O4. The compound's structure allows for multiple interactions with biological targets, which enhances its potential as a therapeutic agent.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to specific enzymes, thus blocking their activity. This is particularly relevant in studies targeting various diseases such as cancer and diabetes.
- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Hydrogen Bonding : The hydroxy group enhances binding affinity with target proteins through hydrogen bonding, which is crucial for its inhibitory effects.
Anticancer Activity
Research has indicated that derivatives of nitrobenzamide compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In one study, the compound demonstrated IC50 values comparable or superior to established chemotherapeutics like 5-fluorouracil .
Antidiabetic Activity
The compound's derivatives have been studied for their potential in managing diabetes:
- α-Glucosidase and α-Amylase Inhibition : Various synthesized derivatives exhibited significant inhibitory activity against these enzymes, critical in carbohydrate metabolism. For example, certain derivatives showed IC50 values ranging from 0.90 μM to 130.90 μM, indicating their potential as antidiabetic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bactericidal Effects : Studies have shown that compounds with similar structures possess bactericidal activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness .
Case Studies
- Enzyme Inhibition Study : A study involving various nitrobenzamide derivatives found that modifications in substituents significantly affected their enzyme inhibition profiles. The presence of electron-withdrawing groups like nitro enhanced their inhibitory potency against α-glucosidase and α-amylase .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were tested on MCF-7 cells. Results indicated that lower concentrations were effective in reducing cell viability compared to controls .
Research Findings Summary Table
Properties
CAS No. |
16398-08-6 |
---|---|
Molecular Formula |
C13H8Cl2N2O4 |
Molecular Weight |
327.12 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)11(5-7)16-13(19)9-6-8(17(20)21)2-3-10(9)15/h1-6,18H,(H,16,19) |
InChI Key |
QUJQZMUCVQGCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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